molecular formula C11H10ClN3 B1314695 N-Benzyl-6-chloropyrazin-2-amine CAS No. 426829-61-0

N-Benzyl-6-chloropyrazin-2-amine

Cat. No.: B1314695
CAS No.: 426829-61-0
M. Wt: 219.67 g/mol
InChI Key: HPWNUTJQNSNNAA-UHFFFAOYSA-N
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Description

N-Benzyl-6-chloropyrazin-2-amine is a chemical compound with the CAS Number: 426829-61-0 . It is a benzyl-substituted pyrazinyl amine with a chloro group attached to its second position. It is commonly used in various fields of scientific research and industry.


Molecular Structure Analysis

The molecular formula of this compound is C11H10ClN3 . The InChI code is 1S/C11H10ClN3/c12-10-7-13-8-11(15-10)14-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,14,15) . The molecular weight is 219.67 .


Physical and Chemical Properties Analysis

This compound is a solid . It has a boiling point of 359.5±37.0C at 760 mmHg . It should be stored in a dark place, in an inert atmosphere, at 2-8C .

Scientific Research Applications

Synthesis and Structural Properties

Research into novel synthetic routes for nitrogen-containing heterocycles, including the study by Issac and Tierney (1996), reveals the complexity and versatility of these compounds. Their work detailed the synthesis and spectroscopic analysis of substituted thiazolidin-4-ones, highlighting the structural diversity achievable through reactions involving amines and chloral derivatives Issac & Tierney, 1996.

Catalytic Applications

The role of amines as catalysts or activators in polymerization and curing processes, such as in the synthesis of acrylic bone cements, showcases their utility in materials science. Vázquez et al. (1998) reviewed the accelerating effects of tertiary aromatic amines, underscoring the kinetic and mechanistic aspects crucial for biomedical applications Vázquez, Levenfeld, & Román, 1998.

Environmental and Biological Degradation

The degradation of nitrogen-containing hazardous compounds, including amines, via advanced oxidation processes (AOPs) is critical for environmental remediation. Bhat and Gogate (2021) provided a comprehensive review of AOPs' efficacy in mineralizing such compounds, highlighting the need for efficient treatment technologies Bhat & Gogate, 2021.

Pharmacological and Toxicological Studies

Studies on the metabolic processing and toxicological impacts of aromatic amines, such as the work by Golka et al. (2002), offer insights into the health risks associated with exposure to these compounds. Their research into the susceptibility of different populations to bladder cancer upon exposure to aromatic amines highlights the importance of genetic factors in risk assessment Golka, Prior, Blaszkewicz, & Bolt, 2002.

Safety and Hazards

N-Benzyl-6-chloropyrazin-2-amine is classified as a combustible liquid. It is harmful if swallowed or in contact with skin. It causes severe skin burns and eye damage. It is also harmful to aquatic life . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

N-Benzyl-6-chloropyrazin-2-amine primarily targets Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and growth.

Pharmacokinetics

It is suggested that the compound hashigh gastrointestinal absorption and is BBB permeant . . These properties suggest that this compound could have good bioavailability.

Biochemical Analysis

Biochemical Properties

N-Benzyl-6-chloropyrazin-2-amine plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been identified as an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4 . These enzymes are involved in the metabolism of various drugs and endogenous compounds. The inhibition of these enzymes by this compound can affect the metabolic pathways and the clearance of other substances in the body.

Cellular Effects

This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with cyclin-dependent kinase 2 (CDK2), a protein involved in the regulation of the cell cycle . By inhibiting CDK2, this compound can disrupt the cell cycle, leading to changes in cell proliferation and apoptosis. Additionally, this compound has been reported to affect the expression of genes involved in cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. It binds to the active sites of cytochrome P450 enzymes, preventing their normal function and leading to the accumulation of substrates that are normally metabolized by these enzymes . This inhibition can result in altered drug metabolism and potential drug-drug interactions. Furthermore, the interaction with CDK2 involves the inhibition of its kinase activity, which is essential for the progression of the cell cycle .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cytochrome P450 enzymes and persistent changes in cellular function. These effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit cytochrome P450 enzymes without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including hepatotoxicity and disruption of normal cellular processes. These dose-dependent effects highlight the importance of careful dosage selection in preclinical studies.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with cytochrome P450 enzymes. These enzymes play a crucial role in the oxidation and clearance of various compounds in the body . The inhibition of these enzymes by this compound can lead to altered metabolic flux and changes in metabolite levels. Understanding these metabolic pathways is essential for predicting potential drug interactions and optimizing therapeutic strategies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound has been shown to have high gastrointestinal absorption and the ability to cross the blood-brain barrier . These properties suggest that this compound can reach various tissues and exert its effects at different sites within the body. The distribution of the compound is influenced by its lipophilicity and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with enzymes and proteins involved in cellular processes . The localization of this compound within specific compartments or organelles can affect its activity and function, influencing the overall cellular response to the compound.

Properties

IUPAC Name

N-benzyl-6-chloropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c12-10-7-13-8-11(15-10)14-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWNUTJQNSNNAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470933
Record name N-Benzyl-6-chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426829-61-0
Record name N-Benzyl-6-chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a procedure analogous to example 1, reaction of benzylamine (3.21 g, 30.0 mmol) and 2,6-dichloropyrazine (1.49 g, 10.0 mmol) furnished the product (2.15 g, 98%).
Quantity
3.21 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

A mixture of 2,6-dichloropyrazine (1.31 g, 8.8 mmol), benzylamine (1.15 g, 10.7 mmol) and K2CO3 (1.65 g, 11.9 mmol) in acetonitrile (6 mL) was heated at 85° C. for 13 h in a sealed pyrex flask. The reaction mixture was diluted with dichloromethane, filtered and concentrated in vacuo. The yellow solid residue was dissolved in a small volume of methanol and purified by silica gel chromatography (18×4 cm) using CHCl3/MeOH (98:2) as eluent. A second purification (SiO2; 16×4 cm) using CHCl3 as eluent furnished 1.55 g (81%) of the title compound as a light yellow solid. HRMS m/z calcd for C11H10ClN3 (M)+ 219.0563, found 219.0568. Anal. (C11H10ClN3) C, H, N.
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
6 mL
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solvent
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step Two
Yield
81%

Synthesis routes and methods III

Procedure details

In analogy to the procedure described for the preparation of intermediates A-20, benzyl-amine was reacted with 2,6-dichloropyrazine in presence of Hunig's base to give the title compound as a light yellow foam. MS: 220.1 (M+H+).
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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